Benzyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate
Description
Benzyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate is a fluorinated azetidine derivative characterized by a unique combination of an amino group, a fluoromethyl substituent, and a benzyloxycarbonyl (Cbz) protecting group. The fluorine atom enhances electronegativity and lipophilicity, which can influence bioavailability and binding interactions in biological systems .
Properties
Molecular Formula |
C12H15FN2O2 |
|---|---|
Molecular Weight |
238.26 g/mol |
IUPAC Name |
benzyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H15FN2O2/c13-7-12(14)8-15(9-12)11(16)17-6-10-4-2-1-3-5-10/h1-5H,6-9,14H2 |
InChI Key |
YKVGBLMJWQQZPU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)(CF)N |
Origin of Product |
United States |
Preparation Methods
Fluorination via Mesylate Intermediate
A prominent method involves converting the hydroxymethyl azetidine intermediate into a good leaving group derivative (mesylate or tosylate), followed by nucleophilic fluorination:
Step 1: Synthesis of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate by reduction of the corresponding azetidine-3-carboxylate ester or acid derivative using hydride reducing agents such as Red-Al or sodium borohydride.
Step 2: Conversion of the hydroxymethyl group into a mesylate or tosylate using sulfonylation reagents such as para-toluenesulfonyl chloride or trifluoromethanesulfonic anhydride in the presence of amine bases like triethylamine.
Step 3: Nucleophilic displacement of the mesylate/tosylate with a fluorinating reagent such as tetra-butylammonium fluoride or hydrogen fluoride/trimethylamine to yield tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate.
Step 4: Purification steps involving treatment with 1,4-diazabicyclo[2.2.2]octane (DABCO) and aqueous extractions to reduce impurities such as chloromethyl azetidine derivatives.
This method is favored for its regioselectivity and efficiency in introducing the fluoromethyl group at the 3-position of the azetidine ring.
Benzyl Carbamate Formation
Following fluorination, the benzyl carbamate protecting group is introduced or maintained to afford the final compound:
The benzyl group is typically introduced via benzylation of the azetidine nitrogen or by starting from N-benzyl azetidine derivatives.
Protection as a carbamate (e.g., tert-butyl carbamate) is used during intermediate steps to protect the amine functionality, which is later deprotected or converted to benzyl carbamate as needed.
Hydrolysis and hydrogenation steps are used to modify ester groups and to remove protecting groups, often employing palladium catalysts under hydrogen atmosphere.
Alternative Routes and Considerations
Some syntheses start from N-benzyl-3-cyano azetidine, which is converted to the methyl ester intermediate by reaction with methanol in the presence of strong acids, followed by hydrolysis and further functional group transformations.
The use of hydride reducing agents such as lithium aluminum hydride or diisobutylaluminum hydride is common for selective reductions in the synthetic sequence.
A two-step regio- and diastereoselective synthesis approach has been reported for azetidine derivatives involving epichlorohydrin and tosylates, which may be adapted for fluoromethyl azetidine derivatives.
Summary Table of Reagents and Conditions
Research Findings and Yields
The fluorination step using tetra-butylammonium fluoride typically proceeds with high regioselectivity and yields, producing tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate in good purity after purification.
Hydrolysis of N-benzyl azetidine-3-carboxylic acid methyl ester to the acid is rapid under boiling water conditions, facilitating downstream modifications.
Hydrogenation of benzylated intermediates using palladium on carbon catalysts under mild conditions achieves high yields (up to 90%) of the desired azetidine derivatives.
The iododecarboxylation method to prepare iodide intermediates from Boc-protected azetidine-3-carboxylic acid proceeds in approximately 75% yield, offering an alternative electrophilic intermediate for further substitution.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Benzyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Benzyl 3-Amino-3-(Difluoromethyl)Azetidine-1-Carboxylate (CAS 2835002-16-7)
Benzyl 3-Oxoazetidine-1-Carboxylate (CAS 105258-93-3)
- Structural Difference: Substitutes the amino-fluoromethyl group with a ketone (oxo) group.
- Key Data :
- Impact: The absence of the amino-fluoromethyl group reduces hydrogen-bonding capacity and may decrease interactions with biological targets.
Benzyl 3-(2,2-Dicyano-1-Phenylethyl)Azetidine-1-Carboxylate (Compound 4)
1-Fmoc-Azetidine-3-Carboxylic Acid (CAS 193693-64-0)
- Structural Difference : Replaces the Cbz group with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and introduces a carboxylic acid.
- Key Data :
- Impact : The Fmoc group and carboxylic acid make this compound more suited for solid-phase peptide synthesis, unlike the target compound’s focus on small-molecule applications.
Biological Activity
Benzyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the azetidine family of compounds, characterized by a four-membered cyclic structure containing a nitrogen atom. The synthesis typically involves the following steps:
- Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving amino alcohols and suitable electrophiles under basic conditions.
- Introduction of the Fluoromethyl Group : This is often done via nucleophilic substitution reactions, where fluorobenzene derivatives react with nucleophiles such as amines.
- Protection and Deprotection Steps : Protecting groups are frequently used to prevent unwanted reactions during synthesis.
Biological Activity
The biological activity of this compound has been investigated in various studies, indicating its potential as a therapeutic agent. Key findings include:
- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer and neurodegenerative disorders .
- Receptor Modulation : The compound has shown promise in modulating receptors associated with neurological functions, potentially offering therapeutic effects in conditions such as anxiety and depression .
The mechanism of action for this compound involves interactions with molecular targets such as enzymes and receptors. It may inhibit or modulate these targets, influencing various biological pathways:
- Inhibition of Kinases : The compound has been noted for its ability to interfere with kinase signaling pathways, particularly those related to cell growth and differentiation .
- Impact on Gene Expression : By modulating transcription factors like YAP (Yes-associated protein), it could influence gene expression related to cell proliferation and survival .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Treatment : In vitro studies demonstrated that this compound could inhibit tumor cell growth by targeting specific signaling pathways involved in cancer progression .
- Neurological Disorders : Animal models have shown that treatment with this compound leads to improved outcomes in models of anxiety and depression, suggesting its utility as a neuroprotective agent .
Research Findings Summary
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare benzyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate, and what are their limitations?
- Methodology : The compound is typically synthesized via multi-step functionalization of azetidine scaffolds. For example, benzyl-protected azetidine intermediates (e.g., benzyl 3-oxoazetidine-1-carboxylate) can undergo nucleophilic substitution with fluoromethylamine derivatives . Key challenges include controlling regioselectivity during fluoromethylation and avoiding side reactions such as over-alkylation. Purification via silica gel chromatography (e.g., 40% EtOAc in CH2Cl2) is critical to isolate the product .
- Limitations : Low yields (~50–60%) due to steric hindrance at the azetidine ring and instability of the fluoromethyl group under basic conditions .
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
- Methodology :
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR are used to confirm the presence of the fluoromethyl group (δ ~4.5–5.0 ppm for -CF2-) and the benzyloxycarbonyl (Cbz) protecting group (δ ~128–135 ppm for aromatic protons) .
- HRMS : High-resolution mass spectrometry (e.g., ESI) confirms the molecular ion [M+H]<sup>+</sup> with an error margin <5 ppm .
Advanced Research Questions
Q. How does the fluoromethyl group influence the compound’s reactivity and biological interactions compared to non-fluorinated analogs?
- Methodology :
- Electrophilic reactivity : The electron-withdrawing nature of fluorine increases the electrophilicity of adjacent carbons, enhancing susceptibility to nucleophilic attack. This property is leveraged in cross-coupling reactions for drug candidate synthesis .
- Biological stability : Fluorination reduces metabolic degradation by cytochrome P450 enzymes, as demonstrated in azetidine-based protease inhibitors . Comparative studies with tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate show improved pharmacokinetic profiles .
Q. What strategies address low yields in the synthesis of fluorinated azetidine derivatives, and how are competing reaction pathways mitigated?
- Methodology :
- Optimized fluorination : Use of silver(I) fluoride (AgF) or diethylaminosulfur trifluoride (DAST) under anhydrous conditions minimizes side reactions .
- Protecting group selection : The tert-butoxycarbonyl (Boc) group is preferred over benzyl for intermediates due to its stability during fluorination .
- Kinetic vs. thermodynamic control : Lower reaction temperatures (−20°C to 0°C) favor the desired product over byproducts like tert-butyl 3-fluoro-3-[(methylamino)methyl]azetidine-1-carboxylate .
Q. How can researchers resolve contradictions in reported spectroscopic data for fluorinated azetidines?
- Methodology :
- Standardized protocols : Replicate experiments using identical conditions (e.g., solvent, temperature) to ensure consistency. For example, discrepancies in <sup>19</sup>F NMR shifts may arise from solvent polarity effects .
- Advanced techniques : 2D NMR (e.g., HSQC, HMBC) clarifies ambiguous assignments, while X-ray crystallography provides definitive structural confirmation .
Safety and Handling
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodology :
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Work in a fume hood to avoid inhalation of volatile fluorinated byproducts .
- Storage : Store at −20°C under inert gas (N2 or Ar) to prevent hydrolysis of the fluoromethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
